In-Depth Technical Guide: Synthesis and Characterization of Formaldoxime
In-Depth Technical Guide: Synthesis and Characterization of Formaldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldoxime (CH₃NO), the simplest of the oximes, is a versatile and reactive organic compound. Despite its structural simplicity, it serves as a valuable reagent in various organic transformations and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of formaldoxime. It includes detailed experimental protocols for its preparation, a thorough compilation of its physicochemical properties, and a multi-faceted approach to its characterization using modern spectroscopic techniques. This document is intended to be a practical resource for researchers and professionals engaged in chemical synthesis and analysis.
Physicochemical Properties of Formaldoxime
Formaldoxime is a colorless liquid at room temperature; however, the pure compound is prone to polymerization into a cyclic trimer.[1] Therefore, it is often prepared and handled as an aqueous solution or as its more stable hydrochloride salt.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Formaldoxime
| Property | Value | Reference(s) |
| Molecular Formula | CH₃NO | [3] |
| Molecular Weight | 45.041 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 2.5 °C | [1] |
| Boiling Point | 84 °C | [1][4] |
| Density | 0.93 g/cm³ | [3] |
| Water Solubility | 170 g/L (at 20 °C) | [3] |
| Flash Point | 36.3 °C | [3] |
| Vapor Pressure | 11.4 mmHg (at 25 °C) | [3] |
| pKa | 11.10 ± 0.10 (Predicted) | [3] |
| CAS Number | 75-17-2 | [3] |
Synthesis of Formaldoxime
The most prevalent and straightforward synthesis of formaldoxime involves the condensation reaction between formaldehyde and hydroxylamine or its hydrochloride salt.[2][5] This reaction is typically carried out in an aqueous or alcoholic medium.
Experimental Protocol: Synthesis from Formaldehyde and Hydroxylamine Hydrochloride
This protocol outlines a common laboratory-scale synthesis of an aqueous solution of formaldoxime.
Materials:
-
Formaldehyde solution (37% in water)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (optional)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beaker
-
pH indicator paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in distilled water. The concentration can be adjusted based on the desired final concentration of the formaldoxime solution.
-
Cool the flask in an ice bath to maintain a low temperature during the reaction.
-
In a separate beaker, prepare a solution of sodium hydroxide in water or a methanol-water mixture.
-
Slowly add the formaldehyde solution to the cooled hydroxylamine hydrochloride solution with continuous stirring.
-
Carefully add the sodium hydroxide solution dropwise to the reaction mixture. The base neutralizes the hydrochloric acid formed and facilitates the reaction. Monitor the pH of the solution and maintain it in the neutral to slightly basic range.
-
After the addition of the base is complete, continue to stir the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The resulting solution contains formaldoxime and can be used directly for many applications. For applications requiring higher purity, further purification steps such as distillation under reduced pressure may be necessary, although this is often avoided due to the compound's instability.[6]
Note: Formaldoxime is unstable in its pure form and tends to polymerize.[1] Therefore, it is typically prepared fresh as a solution for immediate use.
Characterization of Formaldoxime
A combination of spectroscopic methods is employed to confirm the identity and purity of synthesized formaldoxime.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for formaldoxime.
Table 2: ¹H NMR Spectroscopic Data for Formaldoxime (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H₂C= | 6.5 - 7.5 | Doublet of Doublets | J(H-C-N-O-H), J(H-C-H) |
| =N-OH | 9.0 - 11.0 | Broad Singlet | - |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Table 3: ¹³C NMR Spectroscopic Data for Formaldoxime (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| H₂C =N | 140 - 150 |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Table 4: Infrared (IR) Spectroscopic Data for Formaldoxime
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3600 - 3200 | Broad |
| C-H stretch (sp²) | 3100 - 3000 | Medium |
| C=N stretch | 1690 - 1640 | Medium |
| C-H bend | 1440 - 1395 | Medium |
| N-O stretch | 960 - 930 | Strong |
| O-H bend | 1440 - 1395 | Medium |
Table 5: Mass Spectrometry (MS) Data for Formaldoxime
| m/z | Proposed Fragment |
| 45 | [M]⁺ (Molecular Ion) |
| 44 | [M-H]⁺ |
| 30 | [CH₂N]⁺ |
| 28 | [N₂]⁺ or [CO]⁺ (from rearrangement) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of formaldoxime.
Caption: Workflow for the synthesis and characterization of formaldoxime.
Conclusion
This technical guide provides essential information for the successful synthesis and comprehensive characterization of formaldoxime. The detailed protocols and tabulated data serve as a valuable resource for chemists in research and development. Due to its inherent instability, careful handling and in-situ preparation are often recommended for applications requiring the monomeric form. The spectroscopic data provided will aid in the unambiguous identification and quality assessment of this important chemical building block.
References
- 1. Formaldoxime - Wikipedia [en.wikipedia.org]
- 2. Formaldoxime Reagent for Research Applications [benchchem.com]
- 3. Formaldoxime|lookchem [lookchem.com]
- 4. formaldoxime [stenutz.eu]
- 5. Buy Formaldoxime | 75-17-2 [smolecule.com]
- 6. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]
